Pelubiprofen, chemically known as (±)-(E)-2-[4-(2-Oxocyclohexylidenemethyl)-phenyl]propionic acid, is a non-steroidal anti-inflammatory drug (NSAID) [, ]. Structurally and pharmacologically related to ibuprofen [], it exhibits analgesic, anti-inflammatory, and antipyretic effects []. Pelubiprofen is considered a relatively safe NSAID with a low incidence of gastrointestinal side effects, particularly in its tromethamine salt form [, ].
While the provided abstracts do not detail the synthesis of Pelubiprofen, one study mentions the use of wet granulation for creating controlled-release tablets containing Pelubiprofen []. This method involves mixing the drug with excipients like lactose monohydrate and hydroxypropyl cellulose, followed by granulation using water. The resulting granules are dried, sieved, and blended with a matrix polymer like Kollidon® SR before compression into tablets.
Pelubiprofen primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2 [, ]. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which mediate inflammation and pain. By inhibiting COX-2, Pelubiprofen reduces the production of these inflammatory mediators [].
Furthermore, research indicates that Pelubiprofen also acts by suppressing lipopolysaccharide (LPS)-induced inflammatory gene expression. This suppression occurs through the inactivation of the nuclear factor kappa B (NF-κB) pathway []. Specifically, Pelubiprofen inhibits the phosphorylation of IκB kinase-β (IKK-β) and transforming growth factor-β activated kinase-1 (TAK1), key components of the NF-κB pathway. This inhibition prevents the degradation and phosphorylation of IκB-α, thus blocking the nuclear translocation of NF-κB and reducing the expression of inflammatory genes like COX-2, iNOS, TNF-α, IL-1β, and IL-6 [].
Pharmacokinetic and Pharmacodynamic Studies: Pelubiprofen has been extensively studied for its pharmacokinetic and pharmacodynamic properties in healthy individuals [] and those with specific conditions like knee osteoarthritis []. Research focuses on understanding its absorption, distribution, metabolism, and excretion profiles, as well as its effects on COX-2 inhibition [, ].
Drug Formulation and Delivery: Research aims to develop novel formulations of Pelubiprofen with enhanced therapeutic benefits. This includes the development of controlled-release formulations using polymers like Kollidon® SR to sustain drug release, reduce dosing frequency, and improve patient compliance [, , , ]. Other formulations aim to improve solubility and absorption, such as the tromethamine salt form, and solid dispersions using aminoclay and pH-independent polymers [, ].
Drug Interaction Studies: Studies investigate potential drug interactions between Pelubiprofen and other medications, like eperisone, to understand any changes in their pharmacokinetic profiles and potential clinical implications [, ].
Comparative Efficacy and Safety Studies: Clinical trials compare the efficacy and safety of Pelubiprofen with other NSAIDs, such as celecoxib and aceclofenac, in treating conditions like rheumatoid arthritis and knee osteoarthritis [, , , ].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: